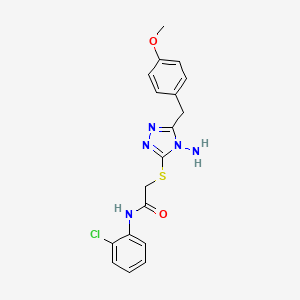

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide

描述

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 4-methoxybenzyl group at position 5 and an acetamide moiety linked to a 2-chlorophenyl group. Such derivatives are studied for diverse biological activities, including enzyme inhibition and ion channel modulation .

属性

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c1-26-13-8-6-12(7-9-13)10-16-22-23-18(24(16)20)27-11-17(25)21-15-5-3-2-4-14(15)19/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDWDGMDYAURIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether-triazole compound with 2-chlorophenyl acetic acid or its derivatives to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the nitro or amino groups, converting them to corresponding amines or hydroxylamines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学研究应用

Antimicrobial Activity

Triazole derivatives are extensively studied for their antimicrobial properties . Research indicates that compounds similar to this one exhibit significant antibacterial and antifungal activities:

- Antibacterial Activity : Studies have shown that triazole-containing compounds can be effective against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin.

- Antifungal Activity : Triazole derivatives have also been linked to antifungal properties against pathogens such as Candida albicans and Aspergillus spp..

Anticancer Properties

Recent investigations highlight the potential anticancer effects of triazole derivatives:

- Mechanism of Action : Mercapto-substituted triazoles have been shown to inhibit metabolic enzymes and induce apoptosis in cancer cells. This suggests their utility as chemopreventive and chemotherapeutic agents.

- Case Studies : Research focused on specific triazole derivatives has indicated their ability to inhibit cell proliferation in various cancer cell lines, making them promising candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their chemical structure. Key findings related to SAR include:

- Substituents on the Triazole Ring : Electron-donating groups enhance antimicrobial activity. Compounds with hydroxyl (-OH) groups show increased potency.

- Chain Length : The length of alkyl chains attached to the triazole affects activity; longer chains may reduce efficacy.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Active against Candida albicans and Aspergillus spp. | |

| Anticancer | Induces apoptosis; inhibits cell proliferation in cancer cell lines |

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Compounds with specific substitutions were found to be more potent than traditional antibiotics.

Study 2: Anticancer Mechanisms

Research on mercapto-substituted triazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines. These compounds showed promise as candidates for further development in cancer therapy due to their selective cytotoxicity.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with cellular pathways involved in cell proliferation or apoptosis, leading to its biological effects.

相似化合物的比较

Key Research Findings

- Substituent Position Matters : Pyridinyl at position 3 (VUAA1) vs. 2 (OLC15) inverses agonist/antagonist activity .

- Hydrogen-Bonding Groups Enhance Inhibition : Hydroxyphenyl (AM33) improves RT binding vs. methoxybenzyl .

- Heterocycle Swaps Alter Stability : Oxadiazoles exhibit lower melting points than triazoles .

生物活性

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Triazole Ring : The 1,2,4-triazole moiety contributes to the biological activity, particularly in antimicrobial and anticancer properties.

- Thio Group : The presence of a thio (-S-) group enhances the compound's reactivity and potential interactions with biological targets.

- Chlorophenyl Acetamide : This moiety may influence the compound's pharmacokinetics and binding affinity to target proteins.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit certain fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi.

- Protein Binding : The sulfanyl group may form disulfide bonds with cysteine residues in target proteins, disrupting their function and leading to antimicrobial or anticancer effects .

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antibacterial and antifungal properties. For example:

- Compounds with similar structures have been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans), showing promising results with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

- In vitro studies indicated that compounds bearing the triazole ring can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and A549 (lung adenocarcinoma). For instance, related compounds exhibited IC50 values ranging from 4.36 µM to 26 µM against these cell lines .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Anticancer Studies : A study evaluated a series of triazole derivatives for their anticancer properties against various cell lines. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity .

- Antimicrobial Studies : Another study focused on the antibacterial properties of triazole-thio derivatives against drug-resistant strains. The findings revealed that these compounds could effectively inhibit growth at concentrations lower than traditional antibiotics .

Data Tables

常见问题

Q. What are the standard synthetic routes for preparing this triazole-acetamide derivative, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting a 4-amino-1,2,4-triazole-3-thiol precursor with a chloroacetamide derivative under reflux conditions in ethanol/water with a base (e.g., KOH). Reaction progress is monitored via Thin Layer Chromatography (TLC), and purity is ensured through recrystallization from ethanol or ethanol-DMF mixtures. Final characterization uses NMR and Mass Spectrometry (MS) .

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the 4-methoxybenzyl, 2-chlorophenyl, and acetamide groups.

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in the triazole ring, C=O in acetamide).

- High-Resolution MS : Validates molecular weight and formula.

- Elemental Analysis : Confirms C, H, N, S, and Cl content .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro assays targeting:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Screening against kinases or proteases linked to disease pathways. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical .

Q. What methods are employed to monitor intermediate formation during multi-step synthesis?

- TLC : Tracks reaction progress using silica plates and UV visualization.

- NMR (in situ) : Monitors intermediate stability and regioselectivity.

- HPLC : Quantifies yield and detects side products in complex reactions .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve yield and selectivity?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the triazole-thiol group.

- Temperature Control : Reflux (~80°C) minimizes side reactions like oxidation.

- pH Adjustment : Maintain alkaline conditions (pH 9–10) to deprotonate the thiol group for efficient substitution .

Q. How can discrepancies in bioactivity data across studies be systematically addressed?

- Structural Confirmation : Re-validate compound identity via X-ray crystallography (e.g., as in ).

- Assay Reprodubility : Standardize protocols (e.g., cell passage number, incubation time).

- SAR Analysis : Compare substituent effects (e.g., replacing 4-methoxybenzyl with pyridyl groups) to identify pharmacophores .

Q. What role do computational methods play in predicting interactions with biological targets?

- Molecular Docking : Use tools like AutoDock Vina to model binding to kinases or DNA.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- ADMET Prediction : Software like SwissADME evaluates solubility and toxicity risks .

Q. What systematic approaches are used to establish Structure-Activity Relationships (SAR)?

- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorobenzyl) or heterocyclic groups.

- Bioisosteric Replacement : Replace the thioether linkage with sulfone or amine groups.

- 3D-QSAR : Map electrostatic/hydrophobic fields to activity data using CoMFA .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic/basic buffers, heat, and light; analyze via HPLC.

- Plasma Stability Assays : Incubate with human plasma and quantify parent compound via LC-MS.

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf-life .

Q. How does single-crystal X-ray analysis resolve ambiguities in structural assignments?

X-ray crystallography provides precise bond lengths/angles and confirms:

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。